molecular formula C11H16NP B14405826 2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine CAS No. 87218-76-6

2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine

Cat. No.: B14405826
CAS No.: 87218-76-6
M. Wt: 193.22 g/mol
InChI Key: HCDJYNSPEJHZPZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine is an organophosphorus compound that features a phosphanyl group attached to a propan-1-imine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine typically involves the reaction of 2,2-dimethyl-1-phenyl-1-propanol with a phosphanyl reagent under controlled conditions. The reaction is often catalyzed by transition metals such as copper or nickel to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phosphanyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, amines, and substituted phosphanyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine involves its interaction with molecular targets through the phosphanyl group. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound can also participate in catalytic cycles, enhancing the efficiency of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

87218-76-6

Molecular Formula

C11H16NP

Molecular Weight

193.22 g/mol

IUPAC Name

2,2-dimethyl-1-phenylphosphanylpropan-1-imine

InChI

InChI=1S/C11H16NP/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h4-8,12-13H,1-3H3

InChI Key

HCDJYNSPEJHZPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=N)PC1=CC=CC=C1

Origin of Product

United States

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